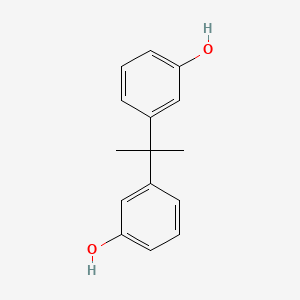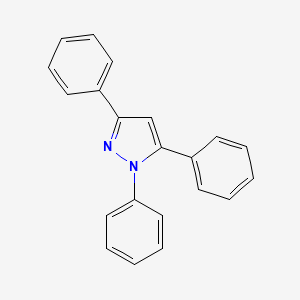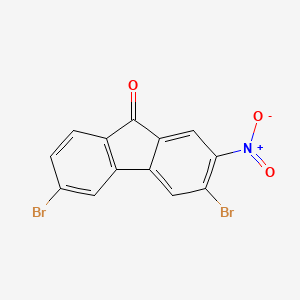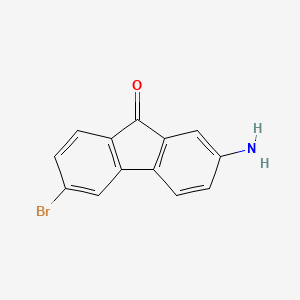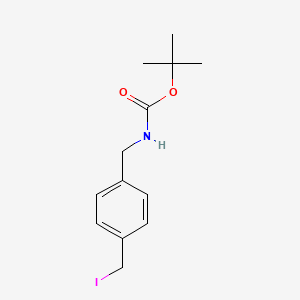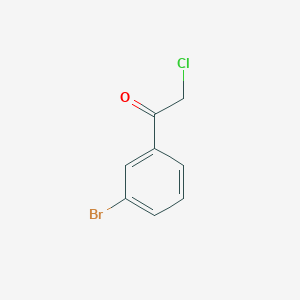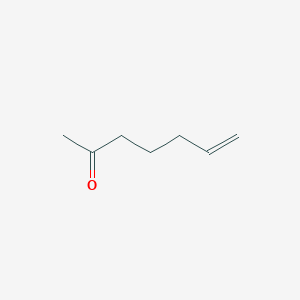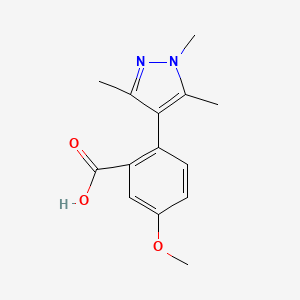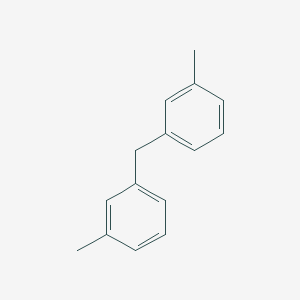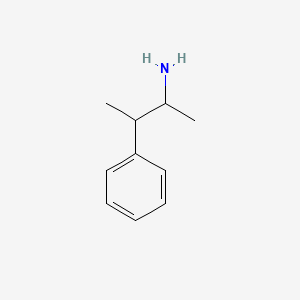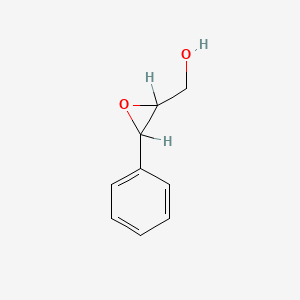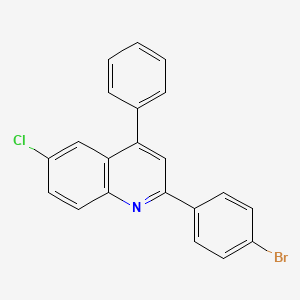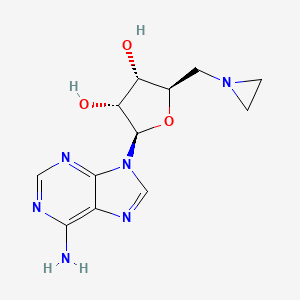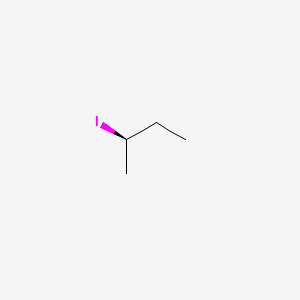
Butane, 2-iodo-, (2R)-
Vue d'ensemble
Description
Butane, 2-iodo-, (2R)-: is an organic compound with the molecular formula C₄H₉I It is a chiral molecule, meaning it has a non-superimposable mirror image The (2R) designation indicates the specific stereochemistry of the molecule®-2-iodobutane and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of Butane: One common method to prepare Butane, 2-iodo-, (2R)- involves the halogenation of butane. This process typically uses iodine and a catalyst under controlled conditions to introduce the iodine atom at the second carbon position.
Stereospecific Synthesis: Another method involves the stereospecific synthesis from other chiral precursors. This can be achieved through various organic synthesis techniques, ensuring the retention of the (2R) configuration.
Industrial Production Methods: Industrial production of Butane, 2-iodo-, (2R)- often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure the desired stereochemistry is maintained.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Butane, 2-iodo-, (2R)- commonly undergoes nucleophilic substitution reactions. The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: This compound can also undergo elimination reactions, where the iodine atom is removed along with a hydrogen atom from an adjacent carbon, forming an alkene.
Oxidation and Reduction: Although less common, Butane, 2-iodo-, (2R)- can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium cyanide, and ammonia. Reactions are often carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, often in non-polar solvents like hexane or toluene.
Oxidation and Reduction: Reagents like potassium permanganate or lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, and thiols, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2-butene.
Oxidation and Reduction: Products can vary widely, including alcohols, alkanes, or other functionalized compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Butane, 2-iodo-, (2R)- is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Chiral Building Block: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine:
Radiolabeling: The iodine atom can be replaced with radioactive isotopes, making it useful in radiolabeling studies for tracking biological processes.
Drug Development: It serves as a precursor in the synthesis of various pharmacologically active compounds.
Industry:
Solvent and Reagent: It is used as a solvent and reagent in various industrial chemical processes.
Material Science: It finds applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Butane, 2-iodo-, (2R)- in chemical reactions primarily involves the reactivity of the iodine atom. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The stereochemistry of the molecule can influence the outcome of these reactions, leading to the formation of specific products.
Comparaison Avec Des Composés Similaires
Butane, 2-bromo-, (2R)-: Similar in structure but with a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.
Butane, 2-chloro-, (2R)-: Contains a chlorine atom. It is even less reactive than the bromo and iodo analogs.
Butane, 2-fluoro-, (2R)-: Contains a fluorine atom. It is the least reactive among the halogenated butanes due to the strong carbon-fluorine bond.
Uniqueness: Butane, 2-iodo-, (2R)- is unique due to the high reactivity of the iodine atom, making it particularly useful in synthetic organic chemistry. Its chiral nature also adds to its value in the synthesis of enantiomerically pure compounds.
Propriétés
IUPAC Name |
(2R)-2-iodobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUSQUYPCHEKN-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22156-92-9 | |
| Record name | 2-Iodobutane, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022156929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-IODOBUTANE, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9SLD70W1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


